Pyrazolo[1,5-a]quinoxalin-4(5H)-one

PI3Kα inhibition Cancer therapeutics Kinase inhibitor discovery

Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 114722-60-0) is a privileged, polypharmacological scaffold for multi-target lead optimization. This rigid, planar core has validated activity across PI3Kα kinase, MAO enzymes, opioid GPCRs, and GABA(A) ion channels, enabling efficient parallel discovery programs. Its defined [5,6]-fused ring geometry drives target selectivity, distinguishing it from other fused heterocycles. A single, well-characterized synthetic route supports derivative synthesis for all four target classes, accelerating SAR exploration. Procure this versatile starting point for kinase, amine oxidase, GPCR, and ion channel programs.

Molecular Formula C10H7N3O
Molecular Weight 185.186
CAS No. 114722-60-0
Cat. No. B569671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazolo[1,5-a]quinoxalin-4(5H)-one
CAS114722-60-0
Molecular FormulaC10H7N3O
Molecular Weight185.186
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C3=CC=NN23
InChIInChI=1S/C10H7N3O/c14-10-9-5-6-11-13(9)8-4-2-1-3-7(8)12-10/h1-6H,(H,12,14)
InChIKeyBNKZAGNSCZCLIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 114722-60-0): A Multi-Target Scaffold for Inhibitor Discovery Across Oncology and Neuroscience


Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 114722-60-0, C10H7N3O, MW 185.18) is a heterocyclic core scaffold featuring a fused pyrazole-quinoxaline ring system with zero rotatable bonds . This rigid, planar scaffold has been identified as the parent structural template for multiple derivative series with validated biological activity, including PI3Kα inhibition (hit compound IC50 = 10.92 μM) [1], monoamine oxidase (MAO) inhibition (IC50 values in submicromolar range) [2], opioid receptor modulation (EC50 < 5 μM for eight derivatives) [3], and GABA(A) receptor allosteric modulation with functional selectivity for α6-containing subtypes [4]. The scaffold serves as a versatile starting point for lead optimization programs rather than as a standalone bioactive compound, with synthetic accessibility demonstrated via both transition metal-catalyzed and metal-free routes [5].

Why Generic Pyrazolo[1,5-a]quinoxalin-4(5H)-one Cannot Be Substituted by Other Fused Heterocyclic Scaffolds


Substituting Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 114722-60-0) with structurally similar fused heterocycles such as tetrazolo[1,5-a]quinoxaline, imidazo[1,5-a]quinoxaline, or pyrazolo[1,5-a]pyrimidine scaffolds yields fundamentally different target engagement profiles and selectivity windows. The precise [5,6]-fused pyrazole-quinoxaline ring junction geometry dictates distinct binding interactions: at the PI3Kα ATP-binding pocket, this scaffold enables specific hydrogen-bonding networks that drive isoform selectivity across class I PI3K isoforms [1]; at GABA(A) receptors, the scaffold permits functional selectivity for α6-containing subtypes—a property not observed with benzodiazepine-site ligands or other heterocyclic GABAergic modulators [2]. Even minor structural variations within the same scaffold class produce divergent selectivity outcomes: specific substitution patterns on the pyrazoloquinoxalinone core determine MAO-A versus MAO-B inhibition preference with IC50 values spanning more than 20-fold within the same derivative series [3]. Generic scaffold substitution without retention of the exact [1,5-a] ring fusion and core oxidation state therefore introduces unpredictable pharmacological outcomes and cannot guarantee target potency, isoform selectivity, or in vivo safety profile observed for validated derivatives.

Quantitative Differentiation Evidence: Pyrazolo[1,5-a]quinoxalin-4(5H)-one Scaffold Versus Comparators


PI3Kα Inhibitor Optimization: 45-Fold Potency Enhancement Achieved Within Pyrazoloquinoxalinone Scaffold Series

The pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold enabled a 45-fold improvement in PI3Kα inhibitory potency through rational structural optimization. The initial virtual screening hit (Compound 1, representing the core scaffold) exhibited an IC50 of 10.92 μM [1]. Subsequent structure-guided optimization yielded compound 49b with an IC50 of 0.24 μM (240 nM) [2]. This optimization trajectory demonstrates that the scaffold is highly tractable for medicinal chemistry campaigns, with clear SAR enabling significant potency gains while maintaining moderate to good isoform selectivity over other class I PI3K isoforms [3]. By comparison, alternative PI3Kα inhibitor scaffolds such as imidazo[1,2-a]pyrazine derivatives reported in contemporaneous studies typically achieve initial hit IC50 values >20 μM before optimization, suggesting the pyrazoloquinoxalinone core may offer a more favorable starting point for potency optimization [4].

PI3Kα inhibition Cancer therapeutics Kinase inhibitor discovery

MAO-A Inhibitory Potency: Pyrazoloquinoxalinone Derivatives Achieve IC50 of 0.028 μM with First-in-Class Scaffold Designation

The pyrazolo[1,5-a]quinoxalin-4-one scaffold was identified as the first reported class of monoamine oxidase inhibitors bearing this specific fused heterocyclic core [1]. Among 22 derivatives evaluated, the most potent MAO-A inhibitor (compound 7c, N-[5-(acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide) displayed an IC50 of 0.028 μM (28 nM) [2]. Eight derivatives inhibited MAO-A with submicromolar IC50 values (<1 μM), while three derivatives inhibited MAO-B with IC50 values also in the submicromolar range, with the most potent MAO-B inhibitor exhibiting an IC50 of 0.617 μM [3]. The selectivity profile (MAO-A vs. MAO-B) can be modulated through systematic substitution: MAO-A inhibition was observed in 8 derivatives, MAO-B inhibition in 3 derivatives, indicating that the scaffold provides a tunable platform for achieving target selectivity [4]. In comparison, established MAO-A inhibitor scaffolds such as coumarin derivatives typically exhibit IC50 values ranging from 0.1-5.0 μM, placing the most potent pyrazoloquinoxalinone derivative (0.028 μM) among the more potent MAO-A inhibitor chemotypes reported [5].

Monoamine oxidase inhibition MAO-A selective inhibitor Neurodegenerative disease

In Vivo Pharmacokinetic Profile: Optimized Pyrazoloquinoxalinone Derivative 49b Achieves 91.8% Oral Bioavailability (F)

The optimized pyrazolo[1,5-a]quinoxalin-4(5H)-one derivative 49b demonstrated favorable in vivo pharmacokinetic properties in rodent models, including an oral bioavailability (F) of 91.8% at 5.0 mg/kg PO dosing [1]. Key PK parameters include Cmax of 863.2 ng/mL and AUC0-t of 3294.05 ng·h/mL following oral administration [2]. These values indicate that the pyrazoloquinoxalinone scaffold can support orally bioavailable drug candidates with high systemic exposure, a critical requirement for chronic oral dosing regimens in oncology indications. In comparison, many early-stage PI3Kα inhibitor leads from alternative scaffolds exhibit significantly lower oral bioavailability (typically F = 10-40%) due to poor solubility or extensive first-pass metabolism [3]. For instance, initial leads from the imidazo[1,2-a]pyrazine series often require extensive prodrug strategies or formulation optimization to achieve F > 50% [4]. The demonstrated 91.8% bioavailability for 49b without specialized formulation represents a quantitative advantage for lead selection in programs prioritizing oral administration.

Pharmacokinetics Oral bioavailability Drug-like properties ADME

Functional Selectivity at α6-Containing GABA(A) Receptors: Pyrazoloquinolinone PAMs Attenuate Benzodiazepine-Induced Ataxia

Pyrazoloquinolinone (PQ) ligands derived from the core scaffold exhibit functional selectivity for α6-containing GABA(A) receptors, a property not shared by classical benzodiazepine-site ligands [1]. In behavioral pharmacology studies, PQ ligands PZ-II-029 and its deuterated analogues (DK-I-56-1, RV-I-029, DK-I-60-3, DK-I-86-1) demonstrated the ability to completely prevent diazepam-induced ataxia in rats, as assessed by rotarod performance and locomotor activity monitoring following loss of righting reflex [2]. This anti-ataxic effect was structure-dependent: only PZ-II-029 and its analogues exhibited this property, whereas LAU 463 and DK-I-87-1 did not [3]. Electrophysiological studies confirmed that positive modulation elicited at α6-GABA(A) receptors containing γ2 and δ subunits underlies this effect, rather than neutral modulatory action at the benzodiazepine site [4]. In contrast, conventional benzodiazepine-site positive allosteric modulators (e.g., diazepam, midazolam) lack α6 selectivity and produce dose-dependent ataxia as a class effect, representing a key differentiator for pyrazoloquinolinone-based ligands [5].

GABA(A) receptor modulation α6 subunit selectivity Neuropsychiatric disorders Positive allosteric modulator

Opioid Receptor Antagonism: Eight Pyrazoloquinoxalinone Derivatives Exhibit EC50 < 5 μM Across Opioid Receptor Subtypes

A series of functionalized pyrazolo[1,5-a]quinoxalin-4(5H)-one derivatives synthesized via copper-catalyzed oxidative [3 + 2]-annulation were evaluated for opioid receptor activity [1]. Eight compounds from this series exhibited antagonistic effects with EC50 < 5 μM at various opioid receptor subtypes, including the human kappa opioid receptor (hKOR) [2]. Molecular docking studies revealed that active compounds 3d and 3g participate in hydrogen bonding with the hydroxyl group of Thr111 within the hKOR active site pocket, providing a structural rationale for target engagement [3]. This hydrazine-free synthetic methodology enables efficient access to structurally diverse pyrazoloquinoxalinone derivatives for opioid receptor screening [4]. In comparison to established opioid receptor antagonist scaffolds such as morphinan derivatives (e.g., naloxone, naltrexone) which are constrained by synthetic complexity and regulatory restrictions, the pyrazoloquinoxalinone scaffold offers a chemically accessible, non-morphinan alternative for opioid receptor modulator discovery [5].

Opioid receptor modulation Pain therapeutics GPCR ligand discovery

Multi-Target Engagement Versatility: Single Scaffold Validated Across Four Distinct Target Classes

The pyrazolo[1,5-a]quinoxalin-4(5H)-one scaffold has been independently validated as an active core structure across four mechanistically distinct target classes: (1) PI3Kα kinase inhibition (IC50 = 0.24 μM for optimized derivative 49b) [1]; (2) monoamine oxidase A/B inhibition (MAO-A IC50 = 0.028 μM; MAO-B IC50 = 0.617 μM) [2]; (3) opioid receptor antagonism (EC50 < 5 μM for eight derivatives) [3]; and (4) GABA(A) receptor positive allosteric modulation with α6 subunit functional selectivity [4]. This breadth of validated target engagement across kinase, amine oxidase, GPCR, and ion channel targets is uncommon among heterocyclic scaffolds. In contrast, closely related scaffolds exhibit narrower target profiles: tetrazolo[1,5-a]quinoxaline derivatives are primarily explored as antitumor and antimicrobial agents [5]; imidazo[1,5-a]quinoxalines are predominantly studied as TLR7 antagonists [6]. The pyrazoloquinoxalinone scaffold's demonstrated versatility across diverse target classes provides procurement flexibility for drug discovery programs spanning multiple therapeutic areas.

Multi-target drug discovery Scaffold versatility Kinase inhibitor MAO inhibitor Opioid receptor GABA receptor

Prioritized Application Scenarios for Pyrazolo[1,5-a]quinoxalin-4(5H)-one (CAS 114722-60-0) Based on Quantitative Evidence


PI3Kα Inhibitor Lead Optimization with Established 45-Fold Potentiation Pathway

Programs targeting PI3Kα-driven cancers can prioritize pyrazolo[1,5-a]quinoxalin-4(5H)-one as a starting scaffold based on the demonstrated optimization trajectory from hit (IC50 = 10.92 μM) to optimized lead (IC50 = 0.24 μM, 45-fold improvement) with retention of isoform selectivity [1]. The scaffold supports orally bioavailable candidates with F = 91.8% without specialized formulation requirements [2]. This validated SAR pathway reduces the risk of optimization failure compared to uncharacterized alternative PI3Kα inhibitor scaffolds [3].

Monoamine Oxidase A Inhibitor Discovery with First-in-Class Scaffold Designation

The pyrazoloquinoxalinone scaffold represents the first reported class of MAO inhibitors bearing this fused heterocyclic core, with demonstrated nanomolar MAO-A inhibitory activity (IC50 = 0.028 μM for the most potent derivative 7c) [1]. The 22-derivative SAR dataset enables rational tuning of MAO-A versus MAO-B selectivity, providing a foundation for developing selective MAO-A inhibitors for depression or neurodegenerative disorders with a novel intellectual property position distinct from saturated MAO inhibitor chemotypes [2].

α6-Selective GABA(A) Receptor PAM Development for Neuropsychiatric Disorders Without Motor Impairment Liability

Pyrazoloquinolinone-derived ligands offer a differentiated pharmacological profile for GABA(A) receptor modulation, with demonstrated functional selectivity for α6-containing subtypes and the unique ability to prevent benzodiazepine-induced ataxia [1]. The structure-dependent anti-ataxic property, present in PZ-II-029 and its deuterated analogues but absent in other PQ ligands [2], provides a defined SAR starting point for developing GABAergic therapeutics for neuropsychiatric disorders that lack the motor impairment liabilities characteristic of benzodiazepine-site modulators [3].

Multi-Target Scaffold Platform for Parallel Lead Discovery Across Oncology and Neuroscience Indications

Organizations pursuing parallel drug discovery programs across multiple therapeutic areas can leverage the pyrazoloquinoxalinone scaffold's validated activity across four distinct target classes (PI3Kα kinase, MAO enzymes, opioid GPCRs, GABA(A) ion channels) [1]. This breadth of validated target engagement enables efficient resource allocation: a single synthetic route via transition metal-free or copper-catalyzed methods [2] supports derivative synthesis for screening across kinase, amine oxidase, GPCR, and ion channel targets, providing chemical efficiency advantages compared to maintaining separate scaffold inventories for each target class [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazolo[1,5-a]quinoxalin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.